Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt

描述

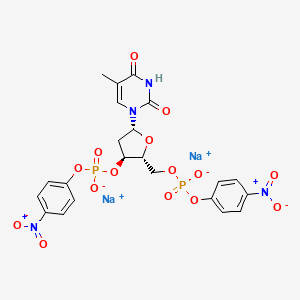

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is a synthetic compound used primarily in biochemical research. It is a derivative of thymidine, a nucleoside component of DNA, and is modified with p-nitrophenyl phosphate groups at the 3’ and 5’ positions. This compound is often utilized as a substrate in enzymatic assays to study phosphodiesterase activity and other related biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt typically involves the phosphorylation of thymidine with p-nitrophenyl phosphate. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’ and 5’ positions. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and p-nitrophenyl phosphate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the phosphorylation process .

化学反应分析

Types of Reactions

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the p-nitrophenyl phosphate groups is a common reaction, often catalyzed by phosphodiesterases .

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with the presence of phosphodiesterase enzymes.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Involves the replacement of the p-nitrophenyl groups with other functional groups using nucleophilic reagents.

Major Products

The major products formed from these reactions include thymidine monophosphate and p-nitrophenol. The hydrolysis reaction specifically yields thymidine-3’-monophosphate and thymidine-5’-monophosphate .

科学研究应用

Key Applications

-

Enzyme Kinetics Studies

- Phosphatase Activity : The compound serves as a substrate for various phosphatases, including bovine pancreatic deoxyribonuclease, enabling detailed studies on enzyme specificity and catalytic mechanisms. For instance, hydrolysis rates can be compared with natural substrates to elucidate enzyme behavior under different conditions .

- Nucleic Acid Metabolism

- Biochemical Assays

Case Studies and Research Findings

-

Kinetic Studies on Phosphatases :

- Research has demonstrated that the hydrolysis of Thymidine-3',5'-di(p-nitrophenyl Phosphate) by enzymes like bovine pancreatic deoxyribonuclease can reveal insights into enzyme kinetics and substrate specificity. For example, studies have shown varying reaction rates depending on environmental conditions such as pH and temperature .

- Enzyme Interaction Studies :

- Spectrophotometric Assays :

作用机制

The mechanism of action of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt involves its hydrolysis by phosphodiesterase enzymes. The p-nitrophenyl phosphate groups are cleaved, releasing p-nitrophenol and thymidine monophosphate. This reaction is often monitored spectrophotometrically by measuring the absorbance of p-nitrophenol at 400 nm . The compound’s molecular targets include various phosphodiesterases, which play crucial roles in nucleotide metabolism and signaling pathways .

相似化合物的比较

Similar Compounds

Thymidine-5’-monophosphate p-nitrophenyl ester: Another substrate used in phosphodiesterase assays, but with a single p-nitrophenyl phosphate group at the 5’ position.

Thymidine-3’,5’-cyclic monophosphate: A cyclic nucleotide analog used in studies of cyclic nucleotide metabolism.

Uniqueness

Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is unique due to its dual phosphorylation at both the 3’ and 5’ positions, making it a versatile substrate for studying a wide range of enzymatic activities. Its ability to release p-nitrophenol upon hydrolysis provides a convenient and sensitive method for monitoring enzyme activity .

生物活性

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt (commonly referred to as dNTP-pNPP) is a synthetic compound widely utilized in biochemical research, particularly in studies involving nucleotide metabolism and enzyme kinetics. This article delves into its biological activity, mechanisms of action, and applications in various research contexts.

This compound has the molecular formula and a molecular weight of approximately 688.34 g/mol. It features two p-nitrophenyl phosphate groups attached to the 3' and 5' positions of the thymidine molecule, enhancing its solubility and utility in aqueous environments.

Target Enzyme:

The primary target of this compound is the 5′-nucleotide phosphodiesterase enzyme , which plays a crucial role in nucleotide metabolism by hydrolyzing phosphodiester bonds in nucleic acids.

Mode of Action:

As an artificial substrate, dNTP-pNPP mimics natural substrates, allowing researchers to study enzyme kinetics and mechanisms. Upon hydrolysis by phosphatases, it releases p-nitrophenol, which can be quantified spectrophotometrically due to its characteristic absorbance at 405 nm .

Biochemical Pathways:

The hydrolysis reaction can be summarized as follows:

This reaction illustrates how dNTP-pNPP influences nucleotide metabolism by affecting the rate at which nucleotides are broken down.

Biological Activity

This compound exhibits significant biological activity primarily as a substrate for various enzymes, particularly phosphatases. Its ability to mimic natural substrates makes it invaluable for:

- Studying Enzyme Kinetics: The compound is frequently used to assess the activity of enzymes like bovine pancreatic deoxyribonuclease (DNase), which cleaves the phosphate groups from the substrate, facilitating studies on enzyme specificity and catalytic mechanisms .

- Investigating Nucleotide Metabolism: Researchers utilize dNTP-pNPP to explore pathways involved in nucleotide breakdown and synthesis, providing insights into cellular processes and potential therapeutic targets .

Case Studies

-

Hydrolysis by Bovine Pancreatic DNase:

A study demonstrated that bovine pancreatic DNase liberates p-nitrophenol from dNTP-pNPP at a significantly higher rate compared to other substrates. The reaction rate was linear with respect to enzyme concentration, indicating its suitability for kinetic assays . -

Enzyme Specificity Studies:

Comparative enzymatic studies revealed that different phosphatases exhibit varying affinities for dNTP-pNPP versus natural substrates. For instance, alkaline phosphatases showed distinct kinetic parameters when interacting with this synthetic substrate, highlighting its role in elucidating enzyme specificity .

Applications

This compound is employed in a variety of applications:

- Biochemical Assays: It serves as a standard substrate for assessing phosphatidase activity and studying enzymatic reactions related to nucleic acid metabolism.

- Drug Discovery: The compound aids in identifying potential inhibitors or activators of nucleotidases and phosphodiesterases, contributing to therapeutic developments targeting nucleotide metabolism disorders .

Summary Table of Key Properties

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 688.34 g/mol |

| Absorbance Peak | 405 nm (p-nitrophenol) |

| Primary Application | Enzyme kinetics studies |

| Target Enzyme | 5′-nucleotide phosphodiesterase |

属性

IUPAC Name |

disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJRNERVYXCVSM-LRIMUOJLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4Na2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858479 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24418-12-0 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。